molecular formula C18H14ClN3O3 B6518264 2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide CAS No. 904524-59-0

2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide

Cat. No.: B6518264
CAS No.: 904524-59-0
M. Wt: 355.8 g/mol
InChI Key: MVRYWXONBGDSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-phenylacetamide is a tetrahydropyrazine derivative featuring a 3-chlorophenyl substituent at the 4-position of the pyrazine ring and an N-phenylacetamide moiety.

  • Molecular weight: ~387–403 g/mol (based on analogs in ).
  • Hydrogen bond donors/acceptors: 1 donor, 4 acceptors (common in acetamide-pyrazine hybrids) .
  • Topological polar surface area (TPSA): ~79 Ų, indicating moderate solubility and membrane permeability .
  • XlogP: ~2.4 (moderate lipophilicity, suggesting balanced distribution between hydrophilic and hydrophobic phases) .

The 3-chlorophenyl group may enhance binding affinity to hydrophobic targets, while the acetamide linker contributes to hydrogen-bonding interactions.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c19-13-5-4-8-15(11-13)22-10-9-21(17(24)18(22)25)12-16(23)20-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRYWXONBGDSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Tetrahydropyrazine Acetamides

2-{4-[(4-Chlorophenyl)methyl]-2,3-dioxo-tetrahydropyrazin-1-yl}-N-(4-fluorophenyl)acetamide (CAS 899942-49-5; )
  • Structural differences : 4-chlorophenylmethyl vs. 3-chlorophenyl; 4-fluorophenyl vs. phenyl acetamide.
  • The methyl spacer in the 4-chlorophenylmethyl substituent may improve metabolic stability compared to direct 3-chlorophenyl attachment .
N-(5-Chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-tetrahydropyrazin-1-yl]acetamide (CAS 904523-93-9; )
  • Structural differences : 4-fluorophenyl on pyrazine; 5-chloro-2-methoxyphenyl on acetamide.
  • The 4-fluorophenyl group may confer selectivity for fluorophilic enzyme active sites .

Heterocyclic Acetamides with Varied Cores

2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-p-tolylacetamide ()
  • Core difference: Pyrazolo-pyridinone vs. tetrahydropyrazine.
  • Properties: Melting point: 207–209°C (higher than typical tetrahydropyrazine analogs, suggesting stronger crystal packing). Bioactivity: Demonstrated analgesic and anti-inflammatory properties, likely due to the pyridinone core’s electron-deficient aromatic system .
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 1349172-90-2; )
  • Core difference : Triazole-thione vs. tetrahydropyrazine.
  • Impact: The triazole-thione core introduces sulfur, enhancing metal-binding capacity (e.g., for enzyme inhibition).

Chlorophenyl-Containing Analogs in Drug Development

Pradefovir Mesylate (CAS 625095-61-6; )
  • Structural difference : Dioxaphosphorinane core with 3-chlorophenyl vs. tetrahydropyrazine.
  • Application : Antiviral prodrug targeting hepatitis B. The 3-chlorophenyl group stabilizes the phosphonate ester, delaying hydrolysis and improving oral bioavailability .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
  • Structural difference: Thiazole vs. phenyl acetamide; dichlorophenyl vs. monochlorophenyl.
  • Crystallography : The dichlorophenyl-thiazole dihedral angle (61.8°) creates a twisted conformation, reducing π-π stacking but favoring niche hydrophobic pockets. Hydrogen-bonding via N–H⋯N interactions enhances crystal stability .

Key Comparative Data Table

Compound Name Core Structure Chlorophenyl Position Acetamide Substituent XlogP Bioactivity Notes
Target Compound Tetrahydropyrazine 3- Phenyl ~2.4* N/A (inferred from analogs)
2-{4-[(4-Chlorophenyl)methyl]-…-N-(4-fluorophenyl)acetamide Tetrahydropyrazine 4- (methyl-linked) 4-Fluorophenyl ~2.4 Improved metabolic stability
2-(3-(4-Chlorophenyl)-pyrazolo-pyridin-7-yl)-N-p-tolylacetamide Pyrazolo-pyridinone 4- p-Tolyl ~3.1 Analgesic/anti-inflammatory
4-(4-Bromophenyl)-5-(3-chlorophenyl)-triazole-thione Triazole-thione 3- Morpholinylmethyl ~2.8 Metal-binding potential
Pradefovir Mesylate Dioxaphosphorinane 3- Purine derivative ~1.2 Antiviral prodrug

*Estimated from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.